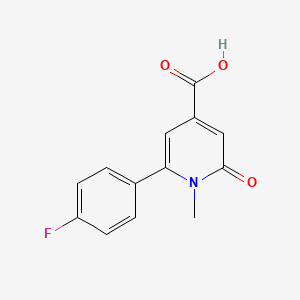![molecular formula C11H12N2O B11790553 2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one CAS No. 1427501-95-8](/img/structure/B11790553.png)
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with substituted aldehydes under controlled conditions . The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific enzymes and receptors. For instance, it has been shown to inhibit FGFR1, FGFR2, and FGFR3, which are involved in cell proliferation and survival pathways . By binding to these receptors, the compound disrupts their signaling pathways, leading to reduced cell growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridines: These compounds share a similar pyridine core and exhibit comparable biological activities, such as kinase inhibition.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring and show a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-Methyl-1-(1H-pyrrolo[2,3-B]pyridin-6-YL)propan-1-one is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for developing new cancer therapies targeting FGFR signaling pathways .
Properties
CAS No. |
1427501-95-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-methyl-1-(1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10(14)9-4-3-8-5-6-12-11(8)13-9/h3-7H,1-2H3,(H,12,13) |
InChI Key |
VXEJFBQTKHJGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=NC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


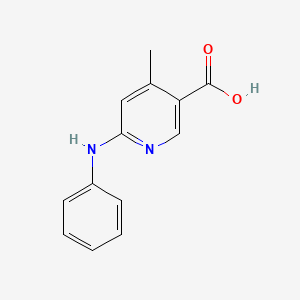
![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)
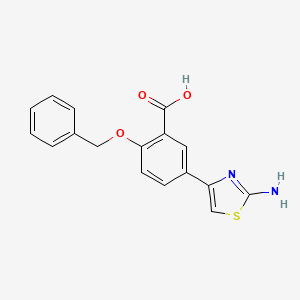
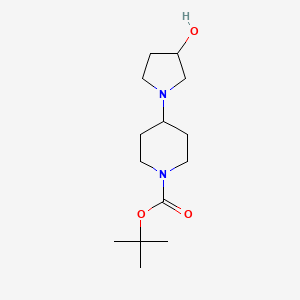
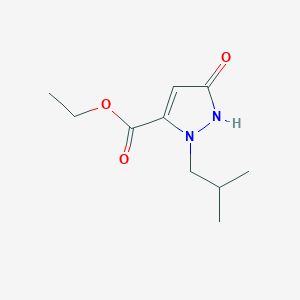
![(R)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11790509.png)


![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)
![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)
![3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11790537.png)

![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)
